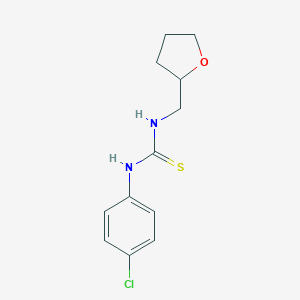
N-(4-CHLOROPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound features a chlorophenyl group and a tetrahydrofuranyl group attached to a thiourea moiety, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea typically involves the reaction of 4-chloroaniline with tetrahydro-2-furanylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The thiourea moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound may be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thioureas.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials or agrochemicals.
作用機序
The mechanism of action of N-(4-chlorophenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea would depend on its specific interactions with molecular targets. Thioureas are known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may exert its effects through binding to active sites or allosteric sites, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
N-phenylthiourea: A simpler thiourea derivative with a phenyl group.
N-(4-chlorophenyl)thiourea: Similar to the target compound but lacks the tetrahydrofuranyl group.
N-(tetrahydro-2-furanylmethyl)thiourea: Similar but lacks the chlorophenyl group.
Uniqueness
N-(4-chlorophenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea is unique due to the presence of both the chlorophenyl and tetrahydrofuranyl groups. These structural features may impart distinct chemical reactivity and biological activity compared to other thioureas.
特性
分子式 |
C12H15ClN2OS |
|---|---|
分子量 |
270.78g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C12H15ClN2OS/c13-9-3-5-10(6-4-9)15-12(17)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8H2,(H2,14,15,17) |
InChIキー |
KBCIQWVWQUKGQV-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)Cl |
正規SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-({[4-(4-Sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B452617.png)
![Benzyl 4-(4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-piperazinyl)phenyl ether](/img/structure/B452618.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[1-(4-ethoxyphenyl)ethyl]amino}acetamide](/img/structure/B452619.png)
![Propyl 4-(4-tert-butylphenyl)-2-{[2-(2,5-dichlorophenoxy)butanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B452621.png)
![2-Methyl 4-propyl 5-{[(3,4-dimethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B452623.png)
![2-Ethyl 4-propyl 5-{[(3,4-dimethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B452624.png)
![Methyl 4-(2,4-dichlorophenyl)-2-{[(3,4-dimethylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B452625.png)
![Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B452628.png)
![Diethyl 5-{[(2-chlorophenyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B452629.png)
![ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B452634.png)
![ethyl 5-(aminocarbonyl)-2-{[(2,6-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B452635.png)
![Methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452637.png)
![Isopropyl 5-[(4-chloroanilino)carbonyl]-2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B452639.png)
![Methyl 2-{[(2-chlorophenyl)acetyl]amino}-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452640.png)
